Product packaging for Furo[2,3-c]pyridine-7-carboxylic acid(Cat. No.:CAS No. 190957-81-4)

Furo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B063656
CAS No.: 190957-81-4
M. Wt: 163.13 g/mol
InChI Key: CVJJHNQKIHLOTO-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-7-carboxylic acid is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused furopyridine core, which is a key privileged scaffold in the design of biologically active molecules. Furopyridines are recognized as isosteres of benzofuran and indole cores, contributing to a wide spectrum of pharmacological properties. Applications and Research Value: The furopyridine scaffold is present in compounds with documented biological activities, including antimicrobial, antiproliferative, and kinase inhibitor properties. As a carboxylic acid derivative, this compound serves as a versatile synthetic intermediate for the preparation of various derivatives, such as amides and esters, which are crucial for structure-activity relationship (SAR) studies and lead optimization efforts in pharmaceutical research. Handling and Usage: This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Reference Identifiers: • CAS Number: 190957-81-4 • Molecular Formula: C8H5NO3 • Molecular Weight: 163.13 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B063656 Furo[2,3-c]pyridine-7-carboxylic acid CAS No. 190957-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJJHNQKIHLOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444945
Record name Furo[2,3-c]pyridine-7-carboxylicacid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190957-81-4
Record name Furo[2,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190957-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-7-carboxylicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization and Functionalization Strategies of Furo 2,3 C Pyridine 7 Carboxylic Acid

Chemical Transformations of the Furo[2,3-c]pyridine (B168854) Ring System

The reactivity of the furo[2,3-c]pyridine core allows for various modifications, including oxidation, reduction, halogenation, and alkylation, which are essential for modulating the molecule's electronic and steric properties.

The chemical behavior of the furo[2,3-c]pyridine ring system under oxidative and reductive conditions is influenced by the constituent furan (B31954) and pyridine (B92270) rings. While specific studies on the oxidation of the furo[2,3-c]pyridine ring itself are not extensively detailed in the literature, the pyridine moiety generally exhibits resistance to oxidation. Conversely, reduction of the pyridine ring within related hydrogenated furopyridine systems to form tetrahydrofuropyridines has been documented, typically achieved through catalytic hydrogenation. beilstein-journals.org

The carboxylic acid functional group at the 7-position is susceptible to standard reduction protocols. Powerful hydride reagents are effective for this transformation. The reduction of carboxylic acids to primary alcohols is a fundamental reaction in organic synthesis. libretexts.org

Table 1: General Conditions for Reduction of Carboxylic Acids

Reagent Product General Conditions
Lithium aluminum hydride (LiAlH₄) Primary Alcohol 1. Ether solvent (e.g., THF, Et₂O) 2. Aqueous workup libretexts.org

Note: This table represents general reactions for carboxylic acids, which are applicable to the title compound.

Regioselective halogenation and alkylation of the furo[2,3-c]pyridine core are key methods for introducing functional handles for further diversification, such as in cross-coupling reactions.

Halogenation: Direct electrophilic halogenation of the furo[2,3-c]pyridine ring can be challenging. However, strategies developed for analogous heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, can be applied. A common method involves the activation of the heterocycle through N-silylation, which then directs regioselective halogenation at a specific carbon position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.net Upon completion of the reaction, the silyl (B83357) group is readily removed during aqueous workup.

Alkylation: The pyridine nitrogen (N-6) in the furo[2,3-c]pyridine ring is a primary site for alkylation or arylation. In studies on the closely related pyrrolo[2,3-c]pyridine-7-one scaffold, alkylation reactions have been shown to proceed with high regioselectivity at the N6 position. nih.gov This transformation is typically achieved by treating the substrate with a base to deprotonate the nitrogen, followed by the addition of an alkyl or aryl halide.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent an efficient approach to synthesizing complex molecular architectures from simpler precursors. wikipedia.org

For the synthesis of related furopyridine isomers, tandem reactions have proven highly effective. For instance, the isomeric furo[2,3-b]pyridine (B1315467) core can be constructed via a tandem SNAr-cyclization sequence starting from a 2,5-dichloronicotinic acid derivative. nih.gov In this process, an alkoxide nucleophile first displaces the chloro group at the 2-position, followed by an intramolecular cyclization to form the furan ring. nih.gov While a specific cascade synthesis for Furo[2,3-c]pyridine-7-carboxylic acid is not prominently reported, the principles from related syntheses, such as the Pictet–Spengler reaction used to form tetrahydrofuro[3,2-c]pyridines, highlight the potential for applying cascade strategies to this class of compounds. beilstein-journals.org

Table 2: Example of a Tandem Reaction for Furopyridine Synthesis

Reaction Type Starting Material Example Key Steps Resulting Core

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C-7 position is a versatile handle for a wide range of chemical transformations, most notably esterification, amidation, and decarboxylation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through standard synthetic protocols. These include Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, or by first converting the acid to a more reactive species like an acyl chloride, followed by treatment with an alcohol. The synthesis of various furo[2,3-b]pyridine carboxylic acid esters has been successfully demonstrated, underscoring the applicability of these methods. google.com

Amidation: The formation of amides from the C-7 carboxylic acid is a critical transformation. The existence of Furo[2,3-c]pyridine-7-carboxamide has been confirmed in chemical databases. epa.gov The synthesis of such amides is typically accomplished by activating the carboxylic acid with a coupling agent, such as HATU or TBTU, and then reacting it with a desired amine. beilstein-journals.org Alternatively, the carboxylic acid can be converted to its acyl chloride, which readily reacts with amines to form the amide bond. nih.gov

Table 3: Common Reagents for Amide and Ester Formation

Transformation Reagent Class Example Reagents
Amidation Peptide Coupling Agents HATU, HOBt, EDCI, TBTU beilstein-journals.org
Amidation Acyl Halide Precursor Thionyl chloride (SOCl₂), Oxalyl chloride
Esterification Acid Catalysis (Fischer) H₂SO₄, HCl with excess alcohol

The decarboxylation of pyridinecarboxylic acids is a well-studied process where the reaction rate is highly dependent on the position of the carboxyl group relative to the ring nitrogen. stackexchange.com Studies on isomeric pyridinecarboxylic acids have revealed that picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation significantly faster than nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid). stackexchange.com

The mechanism proposed for the facile decarboxylation of picolinic acid involves the formation of a zwitterionic intermediate. stackexchange.com In this intermediate, the pyridine nitrogen is protonated, and the resulting pyridinium (B92312) species helps to stabilize the negative charge that develops on the pyridine ring as the carbon-carbon bond of the carboxyl group breaks. This electrostatic stabilization lowers the activation energy for the reaction.

This compound possesses its carboxylic acid group at the C-7 position, which is immediately adjacent to the pyridine nitrogen (N-6). This arrangement is analogous to the C-2 position of picolinic acid. Consequently, it is mechanistically plausible that this compound would also undergo decarboxylation through a similar zwitterionic pathway upon heating, leading to the formation of the parent furo[2,3-c]pyridine heterocycle and carbon dioxide.

Introduction of Diverse Functional Handles for Further Chemical Transformations

The ability to introduce a variety of functional groups onto the furo[2,3-c]pyridine nucleus is crucial for creating structural diversity and fine-tuning the physicochemical and biological properties of the resulting molecules. These functional handles serve as versatile anchor points for a range of chemical modifications.

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For the this compound core, C-H functionalization offers a direct route to introduce key substituents.

Amination:

Palladium-catalyzed C-H amination represents a promising strategy for the introduction of nitrogen-containing functionalities onto the furo[2,3-c]pyridine ring. While direct C-H amination of the parent this compound has not been extensively reported, analogous reactions on pyridine derivatives suggest potential pathways. The regioselectivity of such reactions would likely be influenced by the electronic properties of the fused furan ring and the directing effect of the carboxylic acid group. It is conceivable that amination could be directed to the electron-deficient pyridine ring, potentially at positions ortho to the pyridine nitrogen, a common site for palladium-catalyzed C-H activation.

A plausible approach could involve the use of a palladium catalyst in the presence of an appropriate amine source and an oxidant. The reaction would proceed through a concerted metalation-deprotonation mechanism or via a high-valent palladium intermediate.

Borylation:

Iridium-catalyzed C-H borylation is a well-established method for the synthesis of aryl and heteroaryl boronic esters, which are versatile intermediates in cross-coupling reactions. nih.govrsc.orgacs.orgnih.gov The application of this methodology to this compound could provide a direct route to borylated derivatives. The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the boryl group typically being introduced at the least hindered position. nih.govdigitellinc.com

In the case of this compound, the C-H bonds on the pyridine ring are potential sites for borylation. The presence of the fused furan ring and the carboxylic acid at position 7 would influence the steric and electronic environment, thereby directing the borylation to a specific position. It is anticipated that the reaction would favor borylation at a position remote from the bulky carboxylic acid group. The resulting boronic esters can then be used in a variety of subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions, to introduce a wide range of substituents.

Table 1: Proposed C-H Functionalization Reactions of a Furo[2,3-c]pyridine Intermediate

EntryReaction TypeSubstrateReagents and ConditionsProduct
1C-H AminationFuro[2,3-c]pyridinePd(OAc)₂, Amine, OxidantAminated Furo[2,3-c]pyridine
2C-H BorylationFuro[2,3-c]pyridine[Ir(cod)OMe]₂, dtbpy, B₂pin₂Borylated Furo[2,3-c]pyridine

Note: This table presents hypothetical reactions based on established methodologies for pyridine functionalization. The exact reagents, conditions, and regiochemical outcomes would require experimental validation for the specific this compound system.

In the synthesis of complex molecules based on the furo[2,3-c]pyridine scaffold, achieving chemoselectivity is of paramount importance, especially when multiple reactive sites are present. The strategic introduction of different functional groups allows for their selective manipulation in subsequent reaction steps.

A common and effective strategy for achieving chemoselectivity involves the use of halogenated intermediates. The differential reactivity of various carbon-halogen bonds in palladium-catalyzed cross-coupling reactions can be exploited to control the sequence of bond formation. For instance, in a dihalogenated furo[2,3-c]pyridine derivative, the carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) complex than a carbon-bromine bond, which in turn is more reactive than a carbon-chlorine bond.

This reactivity difference allows for sequential cross-coupling reactions. For example, a bromo-chloro-substituted furo[2,3-c]pyridine could first undergo a Suzuki-Miyaura coupling at the more reactive bromo position, followed by a second coupling reaction at the less reactive chloro position under more forcing conditions or with a different catalyst system. This approach enables the controlled and stepwise introduction of different substituents at specific positions on the heterocyclic core.

Furthermore, the electronic nature of the pyridine ring can be modulated to influence reactivity. The presence of electron-withdrawing or electron-donating groups can affect the susceptibility of different positions to nucleophilic or electrophilic attack, as well as their reactivity in metal-catalyzed cross-coupling reactions. nih.gov For instance, the introduction of a nitro group can activate adjacent positions towards nucleophilic aromatic substitution.

Table 2: Proposed Chemoselective Cross-Coupling of a Dihalofuro[2,3-c]pyridine Derivative

EntryStarting MaterialCoupling Partner 1Catalyst/Conditions 1Intermediate ProductCoupling Partner 2Catalyst/Conditions 2Final Product
12-Bromo-4-chloro-furo[2,3-c]pyridineArylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C2-Aryl-4-chloro-furo[2,3-c]pyridineAlkylboronic acidPdCl₂(dppf), K₃PO₄, Dioxane, 100 °C2-Aryl-4-alkyl-furo[2,3-c]pyridine

Note: This table illustrates a hypothetical sequential cross-coupling strategy. The specific catalysts, conditions, and outcomes would need to be determined experimentally.

Spectroscopic and Structural Elucidation of Furo 2,3 C Pyridine 7 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For Furo[2,3-c]pyridine-7-carboxylic acid, ¹H, ¹³C, and ¹⁵N NMR would provide a comprehensive picture of the molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the fused aromatic rings and the carboxylic acid group. The acidic proton of the carboxyl group (-COOH) is anticipated to appear as a broad singlet far downfield, typically in the range of δ 10–13 ppm, due to its acidic nature and participation in hydrogen bonding libretexts.org.

The protons on the pyridine (B92270) and furan (B31954) rings will resonate in the aromatic region (δ 7.0–9.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, as well as the electron-donating effect of the furan oxygen. Protons on the pyridine ring are generally deshielded and appear at lower fields compared to those on the furan ring. For instance, in related furopyridine derivatives, pyridine protons have been observed at chemical shifts greater than 8.0 ppm mdpi.comnih.gov. The protons on the furan moiety are expected to appear at slightly higher fields. The coupling patterns (doublets, triplets, or multiplets) between adjacent protons would be critical in confirming their specific assignments and connectivity within the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxyl (-COOH) 10.0 - 13.0 broad singlet
Pyridine Ring-H 8.0 - 9.0 doublet/multiplet
Pyridine Ring-H 7.5 - 8.5 doublet/multiplet
Furan Ring-H 7.0 - 8.0 doublet

Note: These are estimated values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in this compound is expected to resonate in the downfield region, typically between δ 160–180 ppm libretexts.org. The carbons within the aromatic fused-ring system are expected to appear in the range of δ 100–160 ppm.

The chemical shifts of the carbons in the pyridine ring are influenced by the electronegative nitrogen atom, generally causing them to appear at a lower field than the furan ring carbons researchgate.net. Specifically, carbons adjacent to the nitrogen (C-4 and C-5a) and the carbon bearing the carboxylic acid (C-7) would be significantly deshielded. In contrast, the carbons of the furan ring (C-2, C-3, C-7a) would be expected at relatively higher fields, with the carbon adjacent to the oxygen (C-7a) showing a downfield shift compared to other furan carbons. Data from various furopyridine and pyrazole derivatives support these expected ranges mdpi.comnih.govmdpi.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
Carboxyl (C=O) 160 - 180
Pyridine Ring-C 140 - 160
Pyridine Ring-C 115 - 140
Furan Ring-C 100 - 150

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of nitrogen atoms within a molecule. For this compound, this technique would provide valuable information about the pyridine nitrogen. The chemical shift of the nitrogen atom in a pyridine ring is sensitive to its electronic environment, including the effects of fusion with the furan ring and the presence of the electron-withdrawing carboxylic acid substituent. In similar heterocyclic systems, ¹⁵N chemical shifts can provide insight into hybridization and aromaticity mdpi.com. The expected chemical shift would be in the range characteristic for aromatic six-membered nitrogen heterocycles.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad absorption band is anticipated in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer libretexts.orgechemi.com.

A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1725 cm⁻¹ echemi.com. The conjugation of the carboxylic acid with the aromatic furopyridine system may shift this absorption to a slightly lower wavenumber. Additional characteristic peaks for the C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected.

The spectrum will also feature absorptions from the fused aromatic rings. C-H stretching vibrations for the aromatic protons typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and furan rings are expected in the 1450–1600 cm⁻¹ region. The C-O-C stretching of the furan ring will likely produce a distinct band in the 1000–1300 cm⁻¹ region. IR spectra of related pyridine dicarboxylic acids show characteristic bands for the O-H stretch, C=O stretch, and ring vibrations researchgate.net.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxyl (-OH) O-H Stretch 2500 - 3300 Broad, Strong
Carboxyl (C=O) C=O Stretch 1680 - 1725 Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Aromatic Ring C=C and C=N Stretch 1450 - 1600 Medium-Strong

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₅NO₃), the calculated molecular weight is approximately 163.13 g/mol . The molecular ion peak (M⁺) would be expected at m/z 163 in an electron ionization (EI) mass spectrum.

Aromatic carboxylic acids typically show a prominent molecular ion peak youtube.com. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH), leading to an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), resulting in an [M-45]⁺ peak youtube.com. Another common fragmentation is the loss of carbon monoxide (CO) from the [M-OH]⁺ fragment. For this specific molecule, the fragmentation of the stable fused furopyridine ring system itself would also contribute to the spectrum. Mass spectral data for an analog, 2-Methylfuro[2,3-c]pyridine, shows a strong molecular ion peak, indicating the stability of the fused ring system nist.gov. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 164 would be expected to be a dominant ion in the positive mode nih.govresearchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the structural elucidation of organic compounds, providing the exact mass of a molecule with high precision. This technique allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₈H₅NO₃), the theoretical monoisotopic mass is 163.02695 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect this mass with an accuracy in the low parts-per-million (ppm) range.

Table 1: Predicted HRMS Adducts and Exact Masses for the Isomer Furo[2,3-c]pyridine-2-carboxylic acid (C₈H₅NO₃) uni.lu
Adduct TypeAdduct FormulaPredicted m/z
[M+H]⁺[C₈H₆NO₃]⁺164.03423
[M+Na]⁺[C₈H₅NNaO₃]⁺186.01617
[M+K]⁺[C₈H₅KNO₃]⁺201.99011
[M-H]⁻[C₈H₄NO₃]⁻162.01967

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial relationship between molecules, offering insights into the compound's conformation and intermolecular interactions.

As no published crystal structure exists for this compound, data from an analogous heterocyclic structure, N-(pyridine-2-carbonyl)pyridine-2-carboxamide , is presented to illustrate the type of information that can be obtained. nih.gov This related molecule contains key structural motifs, such as pyridine rings and carbonyl groups, which are relevant for understanding the potential solid-state behavior of the target compound.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds and π–π stacking interactions. These forces are crucial in determining the physical properties of the solid, including melting point and solubility.

In the crystal structure of N-(pyridine-2-carbonyl)pyridine-2-carboxamide, molecules are organized into double layers. nih.gov While this specific compound lacks strong hydrogen bond donors, its packing is influenced by weaker interactions. In the case of this compound, the carboxylic acid group would be expected to be a dominant feature, forming strong hydrogen bonds (O-H···N or O-H···O) that would significantly influence the crystal packing, likely leading to dimer formation or extended chain motifs. Furthermore, the planar furo[2,3-c]pyridine (B168854) ring system would be prone to π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset.

Table 2: Potential Intermolecular Interactions for this compound Based on Analogous Structures
Interaction TypePotential Donor/Acceptor GroupsExpected Influence on Crystal Packing
Hydrogen BondingCarboxylic acid (O-H donor, C=O acceptor), Pyridine Nitrogen (acceptor)Formation of dimers, chains, or sheets.
π–π StackingFuro[2,3-c]pyridine aromatic systemStabilization of layered or stacked arrangements.
C-H···O InteractionsAromatic C-H groups and carbonyl/furan oxygenFurther stabilization of the three-dimensional network.

Elucidation of Bond Lengths, Bond Angles, and Torsional Parameters

X-ray crystallography provides precise measurements of the geometric parameters within a molecule. Bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle between four connected atoms) define the molecule's conformation.

This data is invaluable for understanding the electronic structure and steric effects within the molecule. For instance, the bond lengths within the fused furan and pyridine rings can provide insight into the degree of aromaticity and electron delocalization. The planarity of the ring system can be confirmed by examining the torsional angles.

The table below presents selected, representative bond lengths and angles for the related compound N-(pyridine-2-carbonyl)pyridine-2-carboxamide to exemplify the data obtained from a crystallographic study. nih.gov For this compound, one would expect C-N and C-C bond lengths within the pyridine ring to be intermediate between single and double bonds, characteristic of an aromatic system. The C-O and C-C bonds in the furan ring would also exhibit lengths indicative of their specific bonding environment.

Table 3: Representative Bond Lengths and Angles from an Analogous Pyridine-Containing Crystal Structure nih.gov
ParameterAtoms InvolvedValue
Bond Length (Å)Pyridine C-N~1.34 Å
Pyridine C-C~1.38 - 1.39 Å
Carbonyl C=O~1.22 Å
Bond Angle (°)Pyridine C-N-C~117°
Pyridine N-C-C~123°
Pyridine C-C-C~118 - 120°

Computational and Theoretical Investigations of Furo 2,3 C Pyridine 7 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular properties and reactivity descriptors. For furan (B31954) and its derivatives, these calculations provide insights into their behavior, for instance, as corrosion inhibitors by examining their electronic properties. digitaloceanspaces.com

The electronic characteristics of a molecule are key to its reactivity. Important parameters derived from quantum chemical calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity.

Other calculated properties that help in predicting reactivity include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract bonding electrons.

Hardness (η) and Softness (σ): Measures of resistance to change in electron distribution.

Molecular Electrostatic Potential (MEP): This map illustrates the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.

While specific DFT calculation data for Furo[2,3-c]pyridine-7-carboxylic acid is not extensively published in primary literature, the methodologies are well-established. For a series of furan derivatives studied as corrosion inhibitors, DFT calculations at the B3LYP/6-31G(d) level were used to determine these key electronic properties. digitaloceanspaces.com

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance in Reactivity Prediction
EHOMO Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
ELUMO Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) A smaller gap implies higher reactivity and lower kinetic stability.
Dipole Moment (μ) Reflects the asymmetry of charge distribution; influences solubility and intermolecular interactions.
MEP Map Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.

These theoretical calculations are foundational for understanding the intrinsic properties of this compound, which in turn informs the prediction of its biological activity and guides further investigation.

Molecular Docking Studies for Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Studies on furopyridine derivatives have utilized molecular docking to explore their potential as inhibitors of various protein targets, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small cell lung cancer. acs.orgnih.gov In a typical docking protocol:

The three-dimensional structures of the protein target and the ligands are prepared. This includes optimizing the ligand's geometry, often using quantum chemical methods. nih.gov

A specific binding site on the protein is defined.

A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site.

A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy score (e.g., in kcal/mol).

For a series of furopyridine (PD) derivatives investigated as EGFR inhibitors, molecular docking was used to screen compounds against both wild-type and mutant forms of the receptor. acs.orgnih.gov The results of these studies highlight the specific amino acid residues within the EGFR active site that are crucial for binding. Interactions commonly observed include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, in the study of furopyridine derivatives against EGFR, potent compounds formed key interactions that surpassed those of known drugs like erlotinib (B232) and afatinib. acs.org

Table 2: Example of Molecular Docking Application on Furopyridine Derivatives against EGFR

Compound TypeProtein TargetKey Findings from DockingReference
Furopyridine DerivativesWild-Type and Mutant EGFR (L858R/T790M, L858R/T790M/C797S)Identified potent inhibitors with strong binding efficiency. Elucidated key binding interactions responsible for high affinity. acs.orgnih.gov

These studies demonstrate how molecular docking can effectively profile the interaction of the furo[2,3-c]pyridine (B168854) scaffold with important biological targets, providing a rationale for observed inhibitory activity and a basis for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with a common structural scaffold and their experimentally determined biological activities (e.g., IC₅₀ values) are compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation: The model's statistical significance and predictive power are rigorously assessed using various metrics (e.g., R², Q², RMSE) and validation techniques (e.g., cross-validation, external test set). nih.govresearchgate.net

While a specific QSAR model for this compound is not available, studies on related scaffolds like furopyrimidines and furanones demonstrate the application of this methodology. researchgate.netnih.gov For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors successfully developed both MLR and ANN models to predict their anticancer activity. researchgate.net The ANN model showed superior predictive power, with a coefficient of determination (R²) of 0.998. researchgate.net

Table 3: Common Descriptor Classes Used in QSAR Studies of Heterocyclic Compounds

Descriptor ClassExamplesRelevance
Constitutional Molecular Weight, Number of Oxygen AtomsBasic molecular properties.
Topological Retention Index (Chi6)Describes atomic connectivity and molecular branching.
Physicochemical Polar Surface Area (PSA)Relates to membrane permeability and transport properties.
Quantum Chemical HOMO/LUMO energies, Dipole MomentRelates to electronic reactivity and interaction capabilities.

The success of QSAR models for related heterocyclic systems suggests that this approach would be highly valuable for predicting the biological activities of novel this compound derivatives. researchgate.netnih.gov

Ligand-Based and Structure-Based Drug Design Methodologies for Furo[2,3-c]pyridine Scaffolds

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which are applicable to the development of novel drugs centered on the furo[2,3-c]pyridine scaffold. acs.org

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the biological target. Techniques like molecular docking, as described in section 5.2, are central to SBDD. By visualizing how a ligand fits into the target's binding site, researchers can rationally design modifications to improve binding affinity and selectivity. The studies on furopyridine derivatives as EGFR inhibitors are prime examples of SBDD, where the crystal structure of EGFR was used to guide the screening and optimization of inhibitors. acs.orgnih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This approach uses the properties of a set of known active ligands to infer a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. This model then serves as a template to search for new compounds with similar features in a chemical database. QSAR, as discussed in section 5.3, is another key LBDD method.

The furo[2,3-c]pyridine core is considered a "privileged scaffold" because it can bind to a variety of biological targets, leading to diverse pharmacological activities, including anticancer and antiviral effects. acs.orgnih.gov Both SBDD and LBDD methodologies are crucial for exploring the full therapeutic potential of this scaffold by designing novel derivatives of this compound.

In Silico Screening and Virtual Library Design for Novel Furo[2,3-c]pyridine-Based Compounds

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) docks compounds from a library into the binding site of a target protein. Ligand-based virtual screening (LBVS) searches for molecules in a library that are similar to a known active ligand, often using pharmacophore models or 2D similarity searches.

A notable application of this technique involved the screening of the ENAMINE Diverse REAL drug-like compound library, which contains over 15 million molecules, to find inhibitors of ABC transporters. acs.org In this study, the furo[2,3-c]pyridine scaffold was one of several heteroaromatic structures included in the search criteria, leading to the identification of potential multitarget inhibitors. acs.org

Another example is the virtual screening of 48 furopyridine analogues to identify potent inhibitors of wild-type and mutant EGFR. acs.org This study combined molecular docking with more rigorous molecular dynamics (MD) simulations and binding free energy calculations to improve the accuracy of the screening process. The top-ranked compounds were then synthesized and tested in vitro, confirming their potent inhibitory activity. acs.orgnih.gov

The design of virtual libraries is a critical first step in these screening campaigns. For the furo[2,3-c]pyridine scaffold, a virtual library would be created by computationally enumerating various substituents at different positions on the core structure of this compound. These libraries can then be filtered based on drug-like properties (e.g., Lipinski's rule of five) before being subjected to virtual screening against specific targets.

Mechanistic and Biological Activity Studies of Furo 2,3 C Pyridine 7 Carboxylic Acid and Its Analogs

Molecular Mechanism of Action Investigations

Understanding how these compounds exert their effects at a molecular level is crucial for their development as potential therapeutic agents. Research has focused on identifying their direct binding partners and elucidating the subsequent impact on cellular signaling pathways.

Analogs of Furo[2,3-c]pyridine-7-carboxylic acid have been identified as modulators of several key proteins involved in immunity and cell growth. Primary targets identified through various screening and mechanistic studies include Toll-like receptors (TLRs), specifically TLR8, and a variety of protein kinases. nih.govnih.govnih.gov For instance, certain furopyridine derivatives have been found to engage with enzymes like D-Amino Acid Oxidase (DAAO), and kinases such as Transforming growth factor-beta-activated kinase 1 (TAK1), Akt1, and Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.govpsu.eduresearchgate.net

The engagement with these targets initiates a cascade of downstream cellular events. The interaction with TLR8, for example, triggers innate immune responses, while the inhibition of kinases can disrupt signaling pathways essential for cancer cell proliferation. nih.govnih.gov

The furo[2,3-c]pyridine (B168854) core structure serves as a versatile scaffold for designing enzyme inhibitors, particularly for protein kinases. The specific geometry and electronic properties of this heterocyclic system allow it to fit into the active sites of these enzymes, often interacting with the critical hinge region of the ATP-binding pocket. nih.gov

D-Amino Acid Oxidase (DAAO): While direct inhibition by this compound is not extensively documented, related heterocyclic carboxylic acids such as 4H-furo[3,2-b]pyrrole-5-carboxylic acid have been reported as DAAO inhibitors. researchgate.net DAAO is responsible for degrading the neuromodulator D-serine, making its inhibitors relevant for neurological disorders. researchgate.net The inhibitory mechanism typically involves the carboxylate group interacting with key residues in the enzyme's active site. nih.gov

Kinases: A significant body of research has focused on furopyridine analogs as kinase inhibitors.

TAK1: A series of 7-aminofuro[2,3-c]pyridine derivatives were developed as potent and selective inhibitors of TAK1, a key kinase in inflammatory signaling pathways. Molecular modeling and subsequent optimization led to compounds with good pharmacokinetic profiles active in in-vivo cancer models. nih.gov

Akt1: In the context of the related furo[2,3-d]pyrimidine (B11772683) scaffold, analogs have been identified as inhibitors of Akt1 kinase, a central node in cell survival pathways. Studies showed that introducing thienyl groups at specific positions on the furopyrimidine ring significantly improved potency compared to phenyl or furyl groups. psu.edu

TBK1/IKKε: Analogs based on the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold have been developed as inhibitors of the inflammatory kinases TBK1 and IKKε. The carboxylic acid at the C-3 position was found to be crucial, forming a key interaction with a threonine residue (Thr156) in the kinase hinge region. nih.gov

Analog ScaffoldTarget KinaseKey FindingReference
7-Aminofuro[2,3-c]pyridineTAK1Potent and relatively selective inhibitors were discovered. nih.gov
Furo[2,3-d]pyrimidineAkt1Thienyl groups at C-5 and C-6 improved potency. psu.edu
Anilino-furo[2,3-d]pyrimidineEGFR/HER2Dual inhibitors identified; acid form more active than ester prodrug. nih.gov
Chromeno[2,3-b]pyridine-3-carboxylic acidTBK1/IKKεThe C-3 carboxylic acid is essential for binding to the kinase hinge. nih.gov

Beyond direct enzyme inhibition, furo[2,3-c]pyridine analogs modulate cellular signaling through receptor binding.

TLR8 and NF-κB Pathway: A notable class of analogs, 2,3-diamino-furo[2,3-c]pyridines, have been identified as selective agonists for human Toll-like Receptor 8 (TLR8). nih.govnih.gov Engagement with TLR8 activates downstream signaling through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. nih.gov Interestingly, these compounds were found to be atypical agonists; while they potently activated TLR8-dependent NF-κB signaling, they did not induce the production of proinflammatory cytokines, indicating a unique dissociation between these two downstream events. nih.govnih.gov

AKT1 Pathway: As inhibitors of Akt1, furo[2,3-d]pyrimidine derivatives effectively block the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation. psu.edunih.gov

Estrogen Receptor Alpha (ERα) and HER2: The furo[2,3-d]pyrimidine scaffold, an isomer of furopyridine, has been used to develop dual inhibitors of the receptor tyrosine kinases EGFR and HER2. nih.gov These receptors are critical drivers in certain types of breast cancer. While direct studies on this compound binding to the nuclear hormone receptor ERα are limited, other heterocyclic carboxylic acid derivatives have been designed as selective estrogen receptor modulators (SERMs). researchgate.net This suggests a potential application for the scaffold in targeting hormone-dependent pathways.

Analog ScaffoldReceptor/PathwayEffectReference
2,3-Diamino-furo[2,3-c]pyridineTLR8 / NF-κBSelective agonist, activates NF-κB without inducing cytokines. nih.govnih.gov
Furo[2,3-d]pyrimidineAKT1Inhibition of the cell survival pathway. psu.edu
Anilino-furo[2,3-d]pyrimidineHER2 / EGFRDual inhibition of receptor tyrosine kinases. nih.gov

The formation of stable complexes with macromolecular targets is underpinned by specific non-covalent interactions, with hydrogen bonding playing a paramount role. The furo[2,3-b]pyridine (B1315467) core, an isostere of the well-known kinase-binding azaindole, is recognized as a "hinge-binding" template. nih.gov Modification of hydrogen bond interactions between a kinase inhibitor and the enzyme's hinge region can significantly improve selectivity without sacrificing potency. nih.gov

The carboxylic acid moiety of the title compound and its analogs is a key hydrogen bond donor and acceptor. In the case of TBK1 inhibitors, the C-3 carboxylic acid forms a critical hydrogen bond with a threonine residue in the enzyme's active site. nih.gov The nitrogen atom in the pyridine (B92270) ring and the oxygen in the furan (B31954) ring can also act as hydrogen bond acceptors, further anchoring the ligand within the binding pocket and contributing to the stability of the macromolecular complex. nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

SAR and SMR studies are essential for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of the furo[2,3-c]pyridine scaffold, researchers have delineated the features crucial for biological activity.

Several key structural motifs within the furo[2,3-c]pyridine framework have been identified as determinants of potency and selectivity.

The Carboxylic Acid Group: The presence and position of a carboxylic acid are often critical for activity. For many kinase inhibitors, this group is essential for binding to the hinge region; its replacement or esterification can lead to a significant drop in inhibitory activity. nih.govnih.govmdpi.com For example, studies on pyrrolo[2,3-d]pyrimidine inhibitors of CSF1R kinase showed that a carboxylic acid at the C-6 position specifically favors binding to the autoinhibited conformation of the enzyme. nih.gov

Substitutions on the Heterocyclic Core: The nature and position of substituents on the furopyridine rings dramatically influence target selectivity and potency.

For TLR8 agonism in the 2,3-diamino-furo[2,3-c]pyridine series, a distinct SAR was observed at the C2 position. Analogs with a C2-N-pentyl or C2-N-(trimethylsilyl)methyl group showed dominant TLR8 activity, whereas compounds with a free amino group (NH₂) or larger aromatic substituents at C2 were devoid of activity. nih.gov

For furo[2,3-d]pyrimidine-based Akt1 inhibitors, aromatic substituents at the C-5 and C-6 positions were explored, with thienyl groups conferring greater potency than furyl or phenyl groups. psu.edu

These findings highlight that small modifications to the furo[2,3-c]pyridine scaffold can switch or enhance its interaction with different biological targets, underscoring its versatility in drug design.

TargetScaffoldKey Structural Feature for Potency/SelectivityReference
TLR82,3-Diamino-furo[2,3-c]pyridineA C2-N-alkyl substituent (e.g., pentyl) is required for agonist activity. A free NH₂ abolishes it. nih.gov
Kinases (general)Furopyridine / FuropyrimidineA carboxylic acid group is often essential for binding to the hinge region. nih.govmdpi.com
Akt1 KinaseFuro[2,3-d]pyrimidineThienyl groups at C-5 and C-6 enhance inhibitory activity over phenyl groups. psu.edu
CSF1R KinasePyrrolo[2,3-d]pyrimidineA C-6 carboxylic acid favors binding to the autoinhibited conformation. nih.gov

Application of Fragment-Based Drug Discovery (FBDD) Principles

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in identifying novel lead compounds. wikipedia.org This approach focuses on screening libraries of small, low-molecular-weight molecules, or "fragments," to identify those that bind weakly to a biological target. wikipedia.org These initial hits are then optimized and grown into more potent, drug-like molecules. wikipedia.orgnih.gov The core principle of FBDD lies in the idea that smaller molecules can explore chemical space more efficiently and can serve as better starting points for developing compounds with improved properties. biocompare.comnih.gov

The furo[2,3-c]pyridine scaffold is a valuable component in FBDD due to its structural characteristics. This heterocyclic system can be strategically modified to explore interactions with various biological targets. For instance, the furo[2,3-b]pyridine core, an isostere of the well-known azaindole scaffold, has been identified as a promising hinge-binding template for kinase inhibitors. nih.gov The ability to modify the hydrogen bond interactions by using such isosteres can enhance selectivity without compromising potency. nih.gov

FBDD methodologies, combined with structural biology and medicinal chemistry, have successfully led to the development of clinical candidates. biocompare.com The process typically involves screening a fragment library to find initial hits, which are then chemically elaborated to enhance their affinity and selectivity for the target. bioduro.com

Mechanistic Insights into Broad Biological Potential of Furo[2,3-c]pyridine Scaffolds

The furo[2,3-c]pyridine scaffold and its analogs have demonstrated a wide range of biological activities, which can be attributed to several underlying mechanisms.

Derivatives of the furopyridine family have shown significant cytotoxic effects against various cancer cell lines. For example, certain furo[2,3-d]pyrimidine derivatives have been identified as potent PI3K/AKT dual inhibitors, demonstrating antiproliferative and apoptotic activities, particularly against breast cancer. nih.gov The furopyrimidine scaffold is recognized for its ability to optimize interactions with target proteins and improve physicochemical properties like aqueous solubility, which are crucial for drug candidates. nih.gov

Similarly, novel furan-pyridine derivatives have exhibited significant anti-tumor activity against esophageal cancer cell lines. nih.gov Studies on pyrano[3,2-c]pyridine derivatives have revealed their ability to inhibit the growth and proliferation of MCF-7 breast cancer cells in a dose- and time-dependent manner, inducing apoptosis. nih.gov The cytotoxic results for some furo[2,3–d]pyrimidinone analogues showed strong in vitro activity against colorectal carcinoma (HCT‐116) and prostate cancer (PC3) cell lines. researchgate.net

Table 1: Cytotoxic Activity of Furo[2,3-c]pyridine Analogs

Compound ClassCancer Cell LineMechanism of ActionReference
Furo[2,3-d]pyrimidine derivativesBreast CancerPI3K/AKT dual inhibition, apoptosis induction nih.gov
Furan-pyridine derivativesEsophageal Cancer (KYSE70, KYSE150)Anti-tumor activity nih.gov
Pyrano[3,2-c]pyridine derivativesBreast Cancer (MCF-7)Inhibition of proliferation, apoptosis induction nih.gov
Furo[2,3–d]pyrimidinone analoguesColorectal Carcinoma (HCT-116), Prostate Cancer (PC3)Cytotoxicity researchgate.net

While direct studies on the immunomodulatory mechanisms of this compound are not extensively documented, related heterocyclic compounds and polysaccharides from traditional Chinese medicine have shown potential as vaccine adjuvants. nih.gov These compounds can enhance both innate and acquired immunity, including cellular and humoral responses. nih.gov For instance, Astragalus polysaccharides have been shown to enhance humoral and cellular immune responses by activating the TLR4 signaling pathway and promoting dendritic cell maturation. nih.gov The immunomodulatory effects of such compounds suggest that the furo[2,3-c]pyridine scaffold could be explored for similar applications, potentially by modulating cytokine production or immune cell activation.

The pyridine nucleus is a common feature in many compounds with antimicrobial properties. nih.gov The antimicrobial action of some pyridine derivatives is linked to their ability to chelate metal ions, which are essential for microbial growth. nih.gov For example, pyridine-2,6-dithiocarboxylic acid, produced by Pseudomonas spp., acts as an antagonist by sequestering metals like iron, cobalt, and copper. nih.gov The furan ring itself is also a key component in several antibacterial and antifungal agents. nih.gov The combination of the furan and pyridine rings in the furo[2,3-c]pyridine scaffold suggests that its antimicrobial activity could stem from similar mechanisms, including metal chelation or disruption of essential microbial pathways.

The furo[2,3-c]pyridine scaffold has been successfully utilized to develop potent and selective enzyme inhibitors. A notable example is the development of furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf, a serine/threonine-protein kinase. nih.gov The discovery process involved the evolution of initial hits identified through virtual and high-throughput screening. nih.gov Additionally, some furo[2,3-d]pyrimidines have been investigated as inhibitors of dihydrofolate reductase (DHFR). researchgate.net The ability of the furo[2,3-c]pyridine core to act as a hinge-binding motif is crucial for its inhibitory activity against kinases. nih.gov

Table 2: Enzyme Inhibition by Furo[2,3-c]pyridine Analogs

Compound ClassTarget EnzymeTherapeutic AreaReference
Furo[2,3-c]pyridine indanone oximesB-RafCancer nih.gov
Furo[2,3-d]pyrimidinesDihydrofolate reductase (DHFR)Cancer, Infectious Diseases researchgate.net

The potential for furo[2,3-c]pyridine derivatives to act as photosensitizers is an area of interest, though direct evidence for this compound is limited. Photosensitizers are molecules that can be excited by light to produce reactive oxygen species, which can then induce cell death. This property is utilized in photodynamic therapy for cancer and other diseases. The fused aromatic system of the furo[2,3-c]pyridine scaffold could potentially absorb light and transfer energy to molecular oxygen, leading to the formation of singlet oxygen and other cytotoxic species. Further research is needed to explore the photosensitizing properties and mechanisms of this class of compounds in biological systems.

Future Perspectives and Research Directions in Furo 2,3 C Pyridine 7 Carboxylic Acid Chemistry

Exploration of Novel Furo[2,3-c]pyridine-Fused Heterocyclic Systems

The exploration of novel heterocyclic systems fused to the Furo[2,3-c]pyridine (B168854) core represents a significant frontier in medicinal chemistry. The creation of these more complex, polycyclic structures can lead to compounds with unique three-dimensional shapes and electronic properties, potentially enabling interactions with new biological targets or improving selectivity for existing ones.

Researchers are actively pursuing the synthesis of such multi-ring systems. For example, derivatives of pyrido[3',2':4,5]furo[3,2-d]pyrimidine have been prepared from furopyridine precursors. nih.gov This involves the cyclization of functionalized furopyridines to introduce an additional pyrimidine ring, thereby creating a more rigid and complex scaffold. These novel fused systems have shown promise as inhibitors of enzymes like Cyclin-Dependent Kinase 2 (CDK2), indicating their potential in cancer therapy. nih.gov

Another avenue of exploration is the development of multivalent Furo[2,3-c]pyridine derivatives. semanticscholar.org These are compounds where multiple furopyridine units are linked together, either directly or through spacer molecules. Such structures can engage with multiple binding sites on a single protein or bridge different protein targets, potentially leading to enhanced potency or novel mechanisms of action. The synthesis of these complex architectures often relies on sophisticated coupling strategies to connect the individual heterocyclic units. semanticscholar.org

The table below summarizes examples of explored Furo[2,3-c]pyridine-fused systems and their potential applications.

Fused SystemSynthetic Precursor/MethodPotential Application
Pyrido[3',2':4,5]furo[3,2-d]pyrimidineHeterocyclization of functionalized furopyridine estersKinase Inhibition (e.g., CDK2)
Triazolo[4′,5′:4,5]furo[2,3-c]pyridineDiazotization of 2,3-diamino-furo[2,3-c]pyridinesBioactive Scaffold Discovery
Multivalent/Bifuro[3,2-c]pyridine derivativesCoupling reactions of functionalized furopyridine unitsMaterials Science, Multitarget Drugs

This table is interactive and can be sorted by column.

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of Furo[2,3-c]pyridines and their derivatives is a cornerstone of research in this area. Future efforts will be increasingly directed towards the development of innovative and sustainable synthetic methodologies that offer improvements in efficiency, safety, and environmental impact over traditional methods.

Modern synthetic strategies are moving towards processes that are both efficient and environmentally benign. ias.ac.in Key areas of development include:

Palladium-catalyzed reactions: Palladium catalysis is a powerful tool for constructing the furopyridine skeleton. Methods involving Sonogashira couplings followed by heteroannulations allow for the one-pot synthesis of substituted furopyridines from simple starting materials. nih.gov Future work will likely focus on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings.

Cascade reactions: These reactions, where multiple bond-forming events occur in a single operation, are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated. semanticscholar.org The development of novel cascade sequences for the construction of the Furo[2,3-c]pyridine core is an active area of research.

Multicomponent reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly atom-economical and efficient. The design of new MCRs to access diverse Furo[2,3-c]pyridine derivatives is a promising strategy for building molecular libraries for drug discovery.

The table below highlights some innovative synthetic approaches for furopyridine synthesis.

Synthetic MethodologyKey FeaturesSustainability Aspect
Palladium-catalyzed Sonogashira/Wacker-type cyclizationOne-pot synthesis, formation of multiple bonds in sequenceHigh atom economy, reduced workup steps
Intramolecular Diels-Alder reactionsCreation of complex ring systems with high stereocontrolEfficient construction of polycyclic frameworks
Multicomponent Reactions (MCRs)Three or more starting materials combine in a single stepHigh efficiency, reduced waste, rapid library synthesis
Cascade ProcessesSequential reactions without isolating intermediatesReduced solvent use and purification steps

This table is interactive and can be sorted by column.

Advanced Mechanistic Elucidation of Furo[2,3-c]pyridine-Target Interactions

A deep understanding of how Furo[2,3-c]pyridine-based molecules interact with their biological targets at a molecular level is crucial for rational drug design. Future research will employ a combination of advanced experimental and computational techniques to elucidate these mechanisms in greater detail.

Molecular docking studies have already provided valuable insights into the binding modes of furopyridine derivatives with various protein targets, including kinases and receptors. cncb.ac.cnnih.gov These computational models can predict the binding orientation of a ligand in the active site of a protein and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. cncb.ac.cn For instance, docking studies have been used to rationalize the structure-activity relationships (SAR) of Furo[2,3-c]pyridine-based indanone oximes as potent and selective inhibitors of the B-Raf kinase. nih.gov

Beyond standard docking, future studies will likely incorporate more sophisticated computational methods, such as:

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, revealing how the ligand and protein move and interact over time. This can help to identify stable binding modes and understand the energetic contributions of different interactions. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a more accurate description of the electronic interactions between the ligand and the protein, which is particularly important for understanding enzymatic reactions and charge-transfer processes.

These computational approaches, when combined with experimental techniques like X-ray crystallography, cryo-electron microscopy, and various biophysical assays, will provide a comprehensive understanding of the molecular mechanisms underlying the biological activity of Furo[2,3-c]pyridine derivatives, paving the way for the design of more potent and selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery for Furo[2,3-c]pyridines

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application to Furo[2,3-c]pyridine chemistry holds immense promise. ijirt.orgmdpi.com These technologies can analyze vast datasets of chemical and biological information to identify patterns and make predictions that would be impossible for humans alone. nih.gov

Key applications of AI and ML in the context of Furo[2,3-c]pyridine discovery include:

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and toxicity of novel Furo[2,3-c]pyridine derivatives. nih.gov This allows for the rapid virtual screening of large chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new Furo[2,3-c]pyridine-based molecules with desired properties. nih.gov These models can learn the underlying rules of chemical structure and biological activity from existing data and then generate novel structures that are optimized for a specific target.

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for complex molecules. This can help chemists to design more efficient and reliable syntheses for novel Furo[2,3-c]pyridine derivatives.

The integration of AI and ML into the research pipeline will accelerate the discovery and optimization of new Furo[2,3-c]pyridine-based drugs by making the process more efficient, cost-effective, and targeted. ijirt.org

Design and Synthesis of Next-Generation Chemical Probes and Molecular Tools based on Furo[2,3-c]pyridine-7-carboxylic Acid

Beyond their direct therapeutic applications, this compound and its derivatives are valuable scaffolds for the development of next-generation chemical probes and molecular tools. These tools are essential for studying biological processes, validating new drug targets, and understanding disease mechanisms.

The Furo[2,3-c]pyridine core can be functionalized to create a variety of molecular tools, including:

Fluorescent Probes: By attaching a fluorophore to the Furo[2,3-c]pyridine scaffold, it is possible to create probes that can be used to visualize the localization and dynamics of their target proteins within living cells.

Affinity-based Probes: These probes are designed to bind covalently to their target protein, allowing for the identification and isolation of the target from complex biological mixtures.

Photoaffinity Probes: These probes contain a photoreactive group that can be activated by light to form a covalent bond with the target protein. This allows for precise control over the labeling reaction in space and time.

The development of potent and selective inhibitors based on the closely related furo[3,2-b]pyridine scaffold for cdc-like kinases (CLKs) highlights the potential of furopyridines as privileged structures for creating chemical probes. nih.gov These selective inhibitors can be used to probe the biological functions of CLKs in various cellular processes. Similarly, the this compound moiety provides a convenient handle for attaching linkers, reporter tags, or reactive groups, facilitating the synthesis of a wide range of molecular tools to investigate diverse biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Furo[2,3-c]pyridine-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursor heterocycles or functionalization of existing pyridine derivatives. For example, ester intermediates (e.g., methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate ) can be hydrolyzed to carboxylic acids. Reaction parameters like temperature, catalyst choice (e.g., acid/base conditions), and solvent polarity critically impact regioselectivity and purity. Optimization via Design of Experiments (DoE) is advised to balance yield and byproduct formation.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, comparing coupling constants to structurally similar compounds (e.g., thieno[2,3-c]pyridine derivatives ).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns with UV detection at 210–260 nm, calibrated against reference standards .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., C8_8H4_4ClNO2_2S analogs ).

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as related compounds exhibit acute toxicity (oral LD50_{50} > 300 mg/kg) and irritancy .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, especially given structural analogs’ respiratory irritation risks .
  • Waste Disposal : Follow EPA guidelines for organic acids; neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility/stability data for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, pH, or storage conditions. Systematic studies should:

  • Vary Solvent Systems : Test solubility in DMSO, water (adjusted to pH 2–12), and ethanol, using UV-Vis spectroscopy for quantification .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Cross-Validate Sources : Compare data from peer-reviewed journals vs. commercial catalogs (e.g., exclude per guidelines) .

Q. What strategies are effective for elucidating the biological targets of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., RCSB PDB ligands with furopyridine scaffolds ).
  • SAR Studies : Modify substituents (e.g., halogenation at position 7 ) and assay activity against enzymes (e.g., kinases) or receptors.
  • Crystallography : Co-crystallize derivatives with target proteins to resolve binding modes .

Q. How should researchers design experiments to assess the environmental impact of this compound?

  • Methodological Answer :

  • Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests (OECD 202/201) to determine EC50_{50} values .
  • Biodegradation Studies : Monitor mineralization via 14C^{14}C-labeling in soil/water systems under aerobic/anaerobic conditions .
  • Leaching Potential : Perform column chromatography to simulate groundwater migration .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic/nucleophilic sites (e.g., carboxylic acid group vs. furan ring) .
  • Reactivity Descriptors : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to predict sites for substitution or cross-coupling .

Data Interpretation & Experimental Design

Q. How can researchers apply the FINER criteria to validate hypotheses about this compound’s pharmacological potential?

  • Methodological Answer :

  • Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) over in vivo models initially .
  • Novelty : Compare activity to known pyridine/furan hybrids (e.g., thieno[2,3-c]pyridines ).
  • Ethics : Use non-animal methods (e.g., organ-on-chip) for preliminary toxicity screening .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with Post Hoc Tests : Compare IC50_{50} values across derivatives; apply Bonferroni correction for multiple comparisons .

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Reactant of Route 1
Reactant of Route 1
Furo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.